InhA IC₅₀: Unsubstituted Phenyl vs. 2-Chloro-5-(trifluoromethyl)phenyl Analog (Compound 10)
In a direct head-to-head comparison within the same study, the target compound (compound 8, unsubstituted phenyl) showed an IC₅₀ of 7.78 µM against purified Mtb InhA, whereas the 2-chloro-5-(trifluoromethyl)phenyl analog (compound 10) exhibited a significantly lower IC₅₀ of 4.56 µM [1]. The 2-chloro-5-CF₃ substitution improved inhibitory potency by approximately 1.7-fold.
| Evidence Dimension | InhA enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 7.78 µM |
| Comparator Or Baseline | Compound 10 (2-chloro-5-(trifluoromethyl)phenyl analog): IC₅₀ = 4.56 µM |
| Quantified Difference | 1.71-fold less potent than the 2-chloro-5-CF₃ analog |
| Conditions | In vitro Mtb InhA enzyme inhibition assay at 10 µM concentration; IC₅₀ determined from dose-response curves |
Why This Matters
This quantifies the precise potency penalty incurred by the absence of electron-withdrawing substituents on the phenyl ring, informing medicinal chemistry prioritization when balancing potency against synthetic tractability.
- [1] Pedgaonkar, G. S.; Sridevi, J. P.; Jeankumar, V. U.; Saxena, S.; Devi, P. B.; Renuka, J.; Yogeeswari, P.; Sriram, D. Development of 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives as novel enoyl-acyl carrier protein reductase (InhA) inhibitors for the treatment of tuberculosis. Eur. J. Med. Chem. 2014, 86, 613–627. View Source
